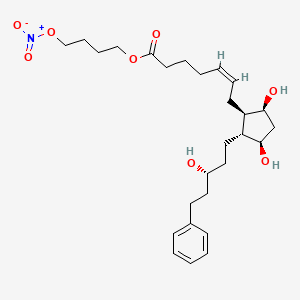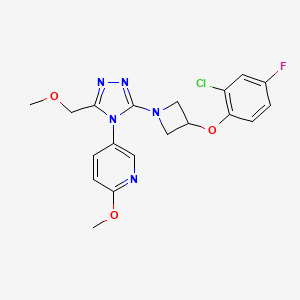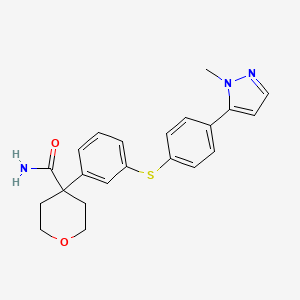
PHA-543613
Descripción general
Descripción
PHA-543613 es un agonista potente y selectivo para el subtipo alfa 7 de los receptores neuronales de acetilcolina nicotínicos. Es conocido por su alto nivel de penetración en el cerebro y su buena biodisponibilidad oral. Este compuesto está en desarrollo como un posible tratamiento para los déficits cognitivos en la esquizofrenia y la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
PHA-543613 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de acetilcolina nicotínico alfa 7.
Biología: Se utiliza para investigar el papel de los receptores de acetilcolina nicotínicos en varios procesos biológicos.
Medicina: Se está estudiando por sus posibles efectos terapéuticos en el tratamiento de los déficits cognitivos en la esquizofrenia y la enfermedad de Alzheimer.
Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a los receptores de acetilcolina nicotínicos.
Mecanismo De Acción
PHA-543613 ejerce sus efectos uniéndose selectivamente al subtipo alfa 7 de los receptores de acetilcolina nicotínicos. Esta unión conduce a la activación de estos receptores, que a su vez modulan varias vías de señalización. Se ha demostrado que la activación de los receptores de acetilcolina nicotínicos alfa 7 reduce la excitotoxicidad, protege las neuronas dopaminérgicas estriatales y mejora la función cognitiva .
Análisis Bioquímico
Biochemical Properties
PHA-543613 interacts with the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), displaying selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The Ki value of this compound for α7 nAChR is 8.8 nM , indicating a high affinity for this receptor.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in oral keratinocytes exposed to Porphyromonas gingivalis, a pathogen associated with periodontal disease . This suggests that this compound can modulate inflammatory responses at the cellular level.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with α7 nAChRs. Upon binding to these receptors, this compound can modulate various cellular processes. For example, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit, and promote STAT-3 signaling by maintenance of phosphorylation . These molecular interactions contribute to the anti-inflammatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to robustly potentiate acetylcholine-evoked firing activity in rat hippocampal neurons
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study using a rat model of brain excitotoxicity, this compound at a dose of 4 and 12 mg/kg was found to increase p-Akt and decrease p-GSK-3 and CC3 expressions in the ipsilateral hemisphere, reduce the neuronal cell death in the perihematomal area, and attenuate behavioral deficits and brain edema at 72 hours after intracerebral hemorrhage .
Transport and Distribution
This compound is known to be brain-penetrant and orally active , suggesting that it can cross the blood-brain barrier and be distributed within the brain
Métodos De Preparación
PHA-543613 se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la preparación de N-[(3R)-1-azabiciclo[2.2.2]oct-3-il]furo[2,3-c]piridina-5-carboxamida. Las condiciones de reacción típicamente implican el uso de reactivos y catalizadores específicos para lograr el producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala .
Análisis De Reacciones Químicas
PHA-543613 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
PHA-543613 es único en su alta selectividad para el subtipo alfa 7 de los receptores de acetilcolina nicotínicos. Los compuestos similares incluyen:
Nefiracetam: Otro compuesto que se dirige a los receptores de acetilcolina nicotínicos pero con diferente selectividad y efectos.
PHA-408: Un compuesto con aplicaciones similares pero diferentes objetivos moleculares.
PHA-665752: Otro compuesto utilizado en áreas de investigación similares pero con propiedades y mecanismos de acción distintos
This compound destaca por su alta penetración en el cerebro y su buena biodisponibilidad oral, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZCLGGYKRDES-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047284 | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-53-0 | |
| Record name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHA-543613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478149530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHA-543613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36R9KVD6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PHA-543613 binds to α7nAChR, a ligand-gated ion channel, and activates it. [, , ] This activation leads to a cascade of downstream effects, including:
- Calcium influx: α7nAChR activation allows calcium ions to enter the cell, triggering various signaling pathways. []
- Modulation of neurotransmitter release: This can influence neuronal excitability and synaptic plasticity, potentially contributing to its cognitive-enhancing effects. [, , ]
- Anti-inflammatory effects: α7nAChR activation can suppress the production of pro-inflammatory cytokines and modulate immune cell activity, contributing to its potential in treating inflammatory conditions. [, , , , ]
- Neuroprotection: this compound has shown the ability to protect neurons from damage in various experimental models of neurological disorders, potentially by modulating pathways involved in cell survival and reducing oxidative stress. [, , , , ]
ANone: The molecular formula of this compound is C16H19N3O2, and its molecular weight is 297.35 g/mol. [, ]
ANone: While the provided research papers do not offer comprehensive spectroscopic data, one study employed capillary electrophoresis with a specific sulfated β-cyclodextrin to assess the enantiomeric purity of this compound. [] This method suggests the utilization of UV-Vis spectroscopy for detection, as it mentions detection at a wavelength of 220 nm. []
ANone: Researchers have employed various in vitro and in vivo models to study this compound, including:
- Murine dermal fibroblasts (MDFs): To investigate its anti-fibrotic properties. []
- Primary microglia: To study its anti-inflammatory effects and impact on microglial activation. []
- Oral keratinocytes: To examine its influence on interleukin-8 expression induced by Porphyromonas gingivalis, a periodontal pathogen. [, ]
- Bleomycin-induced skin fibrosis model: To assess its anti-fibrotic effects. []
- Intracerebral hemorrhage (ICH) models: To evaluate its neuroprotective effects in stroke. [, ]
- Dextran sodium sulfate (DSS)-induced colitis model: To study its potential in inflammatory bowel disease. []
- Rat model of Parkinson's disease: To investigate its neuroprotective effects on dopaminergic neurons. []
- Rat models of Huntington's disease: To assess its neuroprotective effects and explore the involvement of heme oxygenase-1. []
ANone: Several studies directly compare this compound with other α7nAChR agonists and alternative treatments:
- Anti-fibrotic effects: In the bleomycin-induced skin fibrosis model, this compound showed comparable efficacy to another α7nAChR agonist, PNU-282987. []
- Neuroprotection in ICH: this compound demonstrated similar neuroprotective effects to PNU-282987. [] Notably, both drugs were more effective than the α7nAChR antagonist methyllycaconitine, highlighting the importance of α7nAChR activation in mediating these effects. []
- Cognitive enhancement: In a rat model of age-related cognitive decline, this compound showed synergistic effects when combined with memantine, an approved medication for Alzheimer’s disease. [] This suggests potential benefits of combination therapies over monotherapy approaches.
ANone: The α7nAChR plays a critical role in various cognitive functions, including learning, memory, and attention. [, , , ] Additionally, it modulates neurotransmitter release, influences synaptic plasticity, and contributes to neuroprotection. [, , , , , , , ]
ANone: Research indicates potential sex differences in the response to this compound. In a mouse model of colitis, this compound showed efficacy in male mice but not in female mice. [] This difference suggests a potential role of sex hormones in modulating the effects of α7nAChR activation. []
ANone: The cholinergic anti-inflammatory pathway is a neuroimmune mechanism where activation of α7nAChRs on immune cells suppresses the production of pro-inflammatory cytokines. [, , , , , ] this compound, by activating α7nAChRs, can modulate this pathway and potentially contribute to its anti-inflammatory effects. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
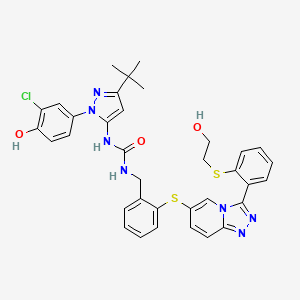
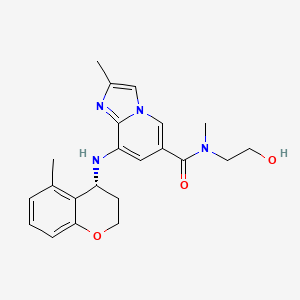
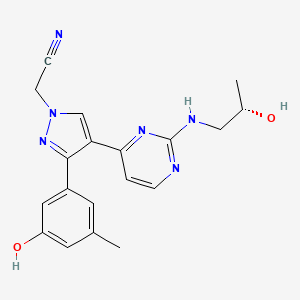

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
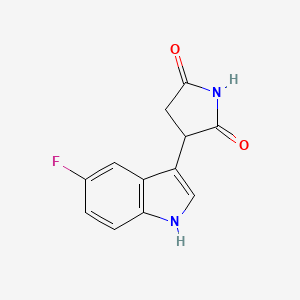


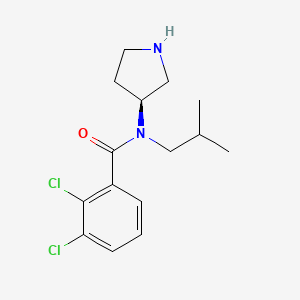
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

